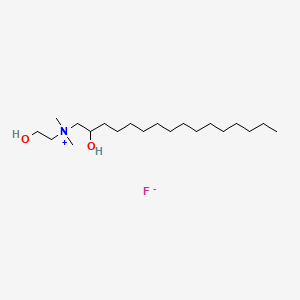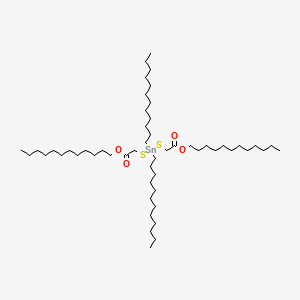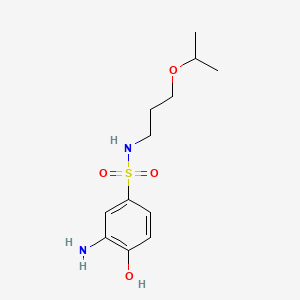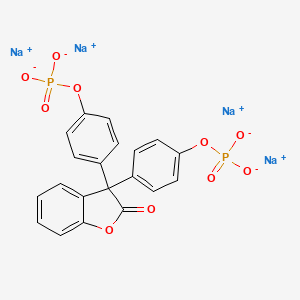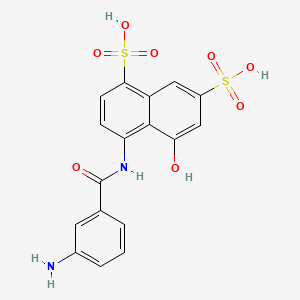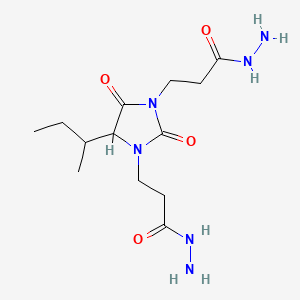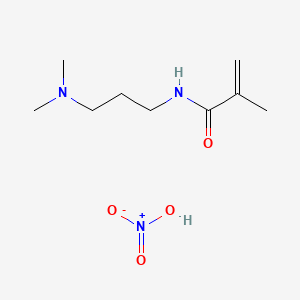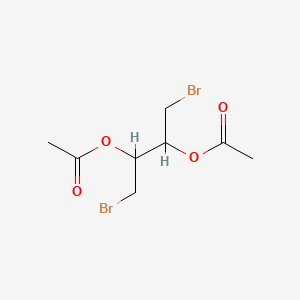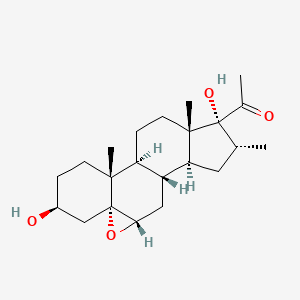
3,7-Dioxa-4-aza-6-phosphanonanoic acid, 4,5-bis(1,1-dimethylethyl)-6-ethoxy-2,2-dimethyl-, 6-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dioxa-4-aza-6-phosphanonanoic acid, 4,5-bis(1,1-dimethylethyl)-6-ethoxy-2,2-dimethyl-, 6-oxide is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
The synthesis of 3,7-Dioxa-4-aza-6-phosphanonanoic acid, 4,5-bis(1,1-dimethylethyl)-6-ethoxy-2,2-dimethyl-, 6-oxide involves several steps. The synthetic route typically includes the formation of the core structure followed by the introduction of the functional groups. Reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction could yield simpler derivatives .
Applications De Recherche Scientifique
3,7-Dioxa-4-aza-6-phosphanonanoic acid, 4,5-bis(1,1-dimethylethyl)-6-ethoxy-2,2-dimethyl-, 6-oxide has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential effects on biological systems, including its interaction with enzymes and other proteins. In medicine, researchers may explore its potential as a therapeutic agent, particularly if it exhibits any bioactive properties. Industrial applications could include its use as a catalyst or intermediate in the production of other chemicals .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can lead to various effects, depending on the pathways involved. For example, if the compound interacts with enzymes, it may inhibit or enhance their activity, leading to downstream effects on metabolic pathways. Understanding these mechanisms requires detailed studies using techniques like molecular docking and biochemical assays .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3,7-Dioxa-4-aza-6-phosphanonanoic acid, 4,5-bis(1,1-dimethylethyl)-6-ethoxy-2,2-dimethyl-, 6-oxide stands out due to its unique combination of functional groups. Similar compounds may include other phosphonic acids or derivatives with different substituents. The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
654636-62-1 |
|---|---|
Formule moléculaire |
C17H36NO6P |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
2-[tert-butyl-(1-diethoxyphosphoryl-2,2-dimethylpropyl)amino]oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C17H36NO6P/c1-11-22-25(21,23-12-2)13(15(3,4)5)18(16(6,7)8)24-17(9,10)14(19)20/h13H,11-12H2,1-10H3,(H,19,20) |
Clé InChI |
LHCFAZQDKKRUDE-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C(C)(C)C)N(C(C)(C)C)OC(C)(C)C(=O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


